Cas no 488-02-8 ((1R,7aR)-hexahydro-1H-pyrrolizin-1-ylmethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate)

(1R,7aR)-hexahydro-1H-pyrrolizin-1-ylmethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate structure
488-02-8 structure
Nome del prodotto:(1R,7aR)-hexahydro-1H-pyrrolizin-1-ylmethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate
Numero CAS:488-02-8
MF:C17H21NO3
MW:287.353544950485
CID:1518795
PubChem ID:6452120

(1R,7aR)-hexahydro-1H-pyrrolizin-1-ylmethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate Proprietà chimiche e fisiche

Nomi e identificatori

    • (1R,7aR)-hexahydro-1H-pyrrolizin-1-ylmethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate
    • [(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
    • Thesinine
    • AKOS040734855
    • 2-Propenoic acid, 3-(4-hydroxyphenyl)-, [(1R,7aR)-hexahydro-1H-pyrrolizin-1-yl]methyl ester, (2E)-
    • Q16999592
    • [(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl(E)-3-(4-hydroxyphenyl)prop-2-enoate
    • 2-Propenoic acid, 3-(4-hydroxyphenyl)-, (hexahydro-1H-pyrrolizin-1-yl)methyl ester, (1R-(1alpha(E),7abeta))-
    • 488-02-8
    • [(1R,7aR)-hexahydro-1H-pyrrolizin-1-yl]methyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate
    • (-)-Thesinine
    • DTXSID201031604
    • NS00094177
    • XQX78QNQ57
    • [(1R,7aR)-Hexahydro-1H-pyrrolizin-1-yl]methyl (2E)-3-(4-hydroxyphenyl)-2-propenoate
    • Isoretronecanol, p-hydroxycinnamate
    • UNII-XQX78QNQ57
    • Inchi: InChI=1S/C17H21NO3/c19-15-6-3-13(4-7-15)5-8-17(20)21-12-14-9-11-18-10-1-2-16(14)18/h3-8,14,16,19H,1-2,9-12H2/b8-5+/t14-,16+/m0/s1
    • Chiave InChI: FQVNMXZPGWLUFZ-BNVCYRGBSA-N
    • Sorrisi: C1CC2C(CCN2C1)COC(=O)C=CC3=CC=C(C=C3)O

Proprietà calcolate

  • Massa esatta: 287.15223
  • Massa monoisotopica: 287.152144
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 5
  • Complessità: 388
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.8
  • Superficie polare topologica: 49.8

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.22
  • Punto di ebollizione: 441.5°C at 760 mmHg
  • Punto di infiammabilità: 220.8°C
  • Indice di rifrazione: 1.606
  • PSA: 49.77
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue